

An In-depth Technical Guide to 2-Ethenylcyclohexan-1-ol

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Compound of Interest

Compound Name: 2-Ethenylcyclohexan-1-ol

CAS No.: 29108-24-5

Cat. No.: B2798063

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For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Synthetic Building Block

In the ever-evolving field of organic synthesis and medicinal chemistry, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on **2-ethenylcyclohexan-1-ol**, a secondary allylic alcohol with significant potential as a versatile building block. It is important to note that as of the writing of this guide, **2-ethenylcyclohexan-1-ol** does not have a readily available, registered CAS (Chemical Abstracts Service) number, indicating it is not a commonplace item of commerce. The absence of a CAS number often signifies a unique or novel substance, underscoring the need for a comprehensive technical resource for researchers who may synthesize and utilize it.^{[1][2][3][4][5]}

This document serves as a foundational reference, providing a proposed synthetic pathway, predicted analytical characterization, and potential applications based on established principles of chemical reactivity and analogy to structurally related compounds. Our aim is to equip researchers with the necessary knowledge to confidently synthesize, characterize, and employ this promising, yet underdocumented, chemical entity.

Physicochemical and Structural Properties

2-Ethenylcyclohexan-1-ol, also known as 2-vinylcyclohexan-1-ol, possesses a cyclohexane ring functionalized with both a hydroxyl group and a vinyl (ethenyl) group on adjacent carbons. This arrangement presents opportunities for a diverse range of chemical transformations.

Table 1: Predicted Physicochemical Properties of **2-Ethenylcyclohexan-1-ol**

Property	Predicted Value/Information	Justification/Comparison
Molecular Formula	C ₈ H ₁₄ O	Based on structural components.
Molecular Weight	126.20 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow liquid	Similar to other cyclohexanol derivatives.
Boiling Point	Estimated 180-190 °C	Extrapolated from cyclohexanol and related substituted cyclohexanols.
Solubility	Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).	The hydroxyl group imparts some polarity, but the C ₈ hydrocarbon backbone limits aqueous solubility.
Stereochemistry	Exists as a mixture of four stereoisomers (two pairs of enantiomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R)) due to two chiral centers at C1 and C2. The relative stereochemistry (cis/trans) of the hydroxyl and vinyl groups significantly influences the molecule's conformation and reactivity.	

Proposed Synthesis Protocol: A Rational Approach

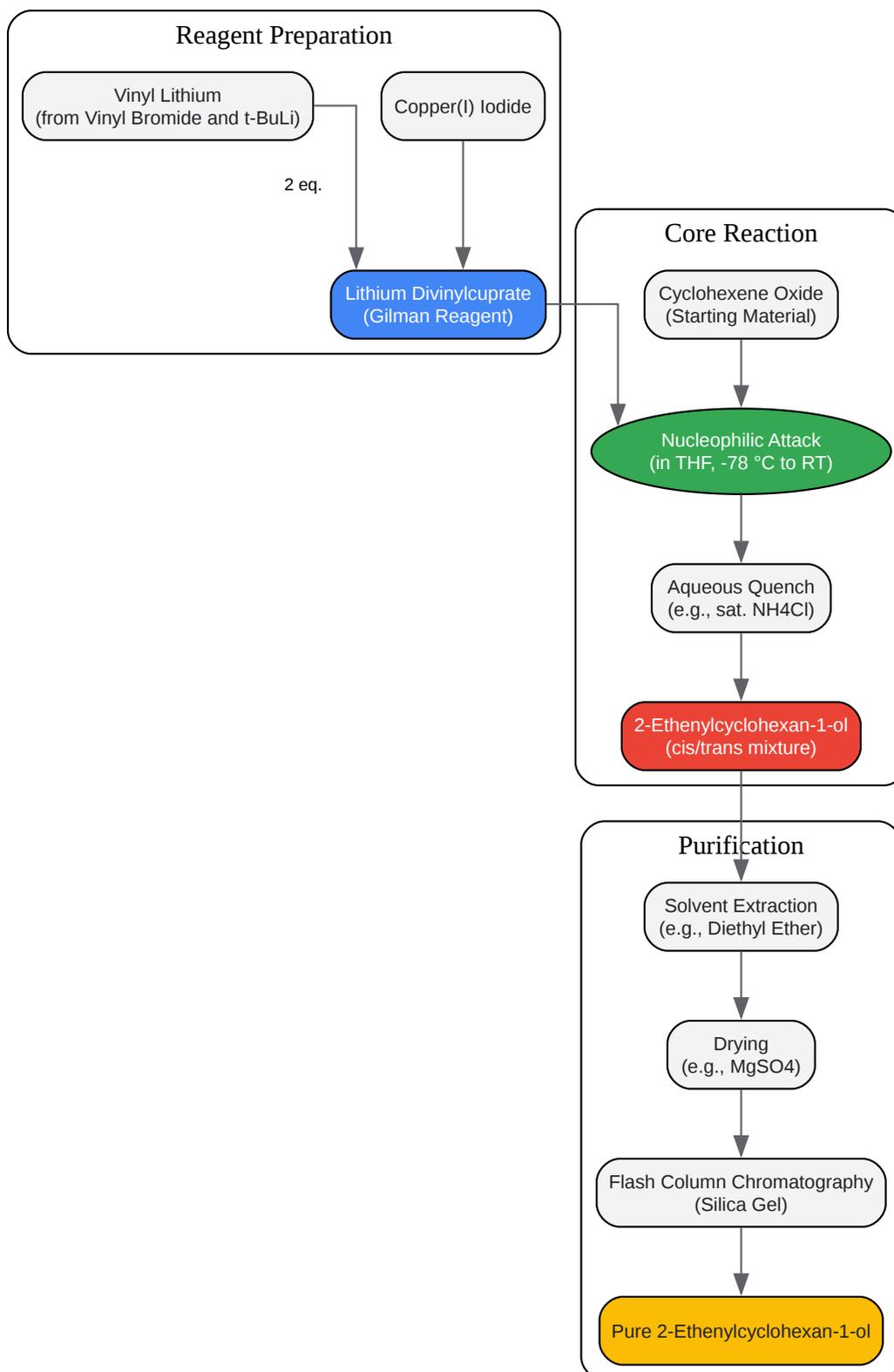
While a specific literature preparation for **2-ethenylcyclohexan-1-ol** is not readily found, a logical and robust synthetic route can be devised based on well-established organometallic chemistry. The addition of a vinyl nucleophile to a suitable cyclohexanone precursor is a highly effective strategy.

Retrosynthetic Analysis

A logical disconnection approach points to the reaction between a vinyl Grignard reagent and 2-hydroxycyclohexanone (or a protected version thereof). However, the Grignard reagent's basicity could interfere with the unprotected hydroxyl group. A more direct and controllable method involves the nucleophilic opening of cyclohexene oxide by a vinyl nucleophile.

Recommended Synthetic Workflow: Nucleophilic Epoxide Opening

This protocol is based on the known reactivity of epoxides with organocuprates, which are softer nucleophiles than Grignard reagents and are less prone to side reactions.



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Caption: Proposed workflow for the synthesis of **2-ethenylcyclohexan-1-ol**.

Step-by-Step Experimental Protocol

Materials:

- Cyclohexene oxide^[6]
- Vinyl bromide^[7]
- tert-Butyllithium in pentane
- Copper(I) iodide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate (for chromatography)

Procedure:

- Preparation of Lithium Divinylcuprate (Gilman Reagent):
 - In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve vinyl bromide (2.2 equivalents) in anhydrous THF.
 - Cool the solution to -78 °C (dry ice/acetone bath).
 - Slowly add tert-butyllithium (2.0 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to form vinyl lithium.
 - In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous THF at -40 °C.

- Slowly transfer the vinyl lithium solution to the CuI suspension via cannula. Allow the mixture to warm to 0 °C and stir until the solution becomes homogenous and a Gilman reagent is formed.
- Nucleophilic Opening of Cyclohexene Oxide:
 - Cool the freshly prepared lithium divinylcuprate solution back down to -78 °C.
 - Slowly add a solution of cyclohexene oxide (1.0 equivalent) in anhydrous THF dropwise.
 - Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the **2-ethenylcyclohexan-1-ol**. The cis and trans isomers may be separable by careful chromatography.

Analytical Characterization: A Predictive Overview

Definitive spectral data for **2-ethenylcyclohexan-1-ol** is not currently published. However, based on its structure and data from analogous compounds, a reliable prediction of its key spectral features can be made.

Table 2: Predicted Spectroscopic Data for **2-Ethenylcyclohexan-1-ol**

Technique	Predicted Key Signals and Features	Rationale and Comparative Data
^1H NMR	δ 5.5-6.0 ppm (m, 1H): -CH=CH δ 4.9-5.2 ppm (m, 2H): -CH=CH δ 3.5-4.0 ppm (m, 1H): CH-OH δ 1.2-2.2 ppm (m, 9H): Cyclohexyl ring protons	The chemical shifts for the vinyl protons are characteristic for this functional group.[8] The proton on the carbon bearing the hydroxyl group will be in the typical range for a secondary alcohol on a cyclohexane ring. The remaining cyclohexyl protons will appear in the aliphatic region, with complex splitting patterns due to their diastereotopic nature.[9][10]
^{13}C NMR	δ 135-145 ppm: -CH=CH δ 110-120 ppm: -CH=CH δ 70-80 ppm: CH-OH δ 20-40 ppm: Cyclohexyl carbons	The vinyl carbons will appear in the alkene region of the spectrum. The carbon attached to the hydroxyl group will be shifted downfield. The remaining aliphatic carbons of the cyclohexane ring will be found in the upfield region.
IR Spectroscopy	~3300-3500 cm^{-1} (broad): O-H stretch ~3080 cm^{-1} (medium): =C-H stretch ~2850-2950 cm^{-1} (strong): C-H stretch (aliphatic) ~1640 cm^{-1} (medium): C=C stretch ~1050-1150 cm^{-1} (strong): C-O stretch	The broad O-H stretch is characteristic of alcohols.[11][12][13][14] The C=C and vinyl C-H stretches are indicative of the ethenyl group. The strong C-O stretch confirms the presence of the alcohol functionality.
Mass Spectrometry	M $^+$ at m/z 126 (likely weak or absent) M-18 (m/z 108): Loss of H $_2$ O M-29 (m/z 97): Loss of ethyl radical Alpha-cleavage	The molecular ion of alcohols is often unstable.[15][16] Dehydration (loss of water) is a common fragmentation

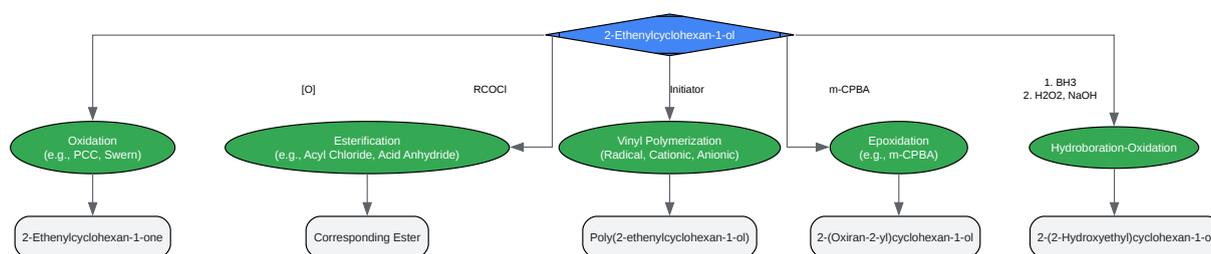
fragments: Rupture of bonds adjacent to the hydroxyl group.

pathway for alcohols.[17]
Alpha-cleavage is also a characteristic fragmentation pattern for alcohols, leading to resonance-stabilized cations.
[18]

Reactivity and Potential Applications

The bifunctional nature of **2-ethenylcyclohexan-1-ol** makes it a valuable intermediate for the synthesis of more complex molecules and materials.

Key Reaction Pathways



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Caption: Key reaction pathways for **2-ethenylcyclohexan-1-ol**.

- Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone (2-ethenylcyclohexan-1-one) using standard oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation. It can also undergo esterification or etherification to introduce various functional groups.

- **Reactions of the Vinyl Group:** The alkene moiety is susceptible to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation. These reactions can be used to introduce further functionality with high levels of stereocontrol.
- **Polymerization:** The vinyl group can participate in radical, cationic, or anionic polymerization to form polymers with pendant cyclohexanol groups.^{[19][20][21][22][23]} These polymers could have interesting properties for applications in coatings, adhesives, or as functional polymer supports. The hydroxyl groups can also be used for post-polymerization modification.

Potential in Drug Development and Fine Chemicals

While direct applications in drug development are not yet documented, the **2-ethenylcyclohexan-1-ol** scaffold is a valuable starting point for the synthesis of complex natural products and pharmacologically active molecules. The ability to selectively functionalize either the alcohol or the alkene allows for a modular approach to building molecular complexity. This makes it a promising precursor for creating libraries of compounds for high-throughput screening.

Safety and Handling

No specific safety data sheet (SDS) is available for **2-ethenylcyclohexan-1-ol**. Therefore, handling precautions must be based on structurally related compounds.

- **General Hazards:** Assumed to be a combustible liquid. May cause skin and eye irritation. Harmful if swallowed or inhaled.
- **Personal Protective Equipment (PPE):** Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
- **Storage:** Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Ethenylcyclohexan-1-ol represents an intriguing, yet underexplored, building block in synthetic chemistry. Its lack of a registered CAS number highlights its novelty. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential utility. By leveraging established chemical principles, researchers can confidently approach the use of this versatile molecule in their synthetic endeavors, potentially unlocking new avenues in materials science and drug discovery.

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